2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an isopropyl-methyl-amino group and an ethanol moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups using suitable alkylating agents under controlled conditions.
Attachment of the Ethanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure scalability.
Types of Reactions:
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: The parent compound with a similar ring structure but lacking the isopropyl-methyl-amino and ethanol groups.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom of the piperidine ring.
2-(Piperidin-1-yl)ethanol: A compound with an ethanol group attached to the piperidine ring but lacking the isopropyl-methyl-amino group.
Uniqueness: 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to the presence of both the isopropyl-methyl-amino group and the ethanol moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol, a synthetic organic compound, belongs to the class of piperidine derivatives. Its structure features a piperidine ring with an isopropyl-methyl-amino substituent and an ethanol moiety, making it a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₁H₂₄N₂O |
Molecular Weight | 200.32 g/mol |
CAS Number | 1354009-04-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly G-protein coupled receptors (GPCRs) and enzymes. These interactions can modulate receptor activity, influencing several biochemical pathways that may lead to therapeutic effects.
Pharmacological Potential
Research indicates that this compound exhibits potential antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration. Its ability to interact with specific molecular targets suggests that it may influence various physiological responses, which is crucial for developing new therapeutic agents.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Neuropharmacological Effects : The piperidine structure is frequently associated with neuropharmacological activity. Studies suggest that compounds like this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems .
- Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of similar piperidine derivatives have revealed promising results against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Compound A | Piperidine derivative | Antimicrobial |
Compound B | Piperazine derivative | Antiviral |
Compound C | Alkaloid | Anticancer |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as 1,5-diamines.
- Alkylation Reaction : The introduction of the isopropyl-methyl-amino group involves alkylation of the piperidine ring using appropriate alkylating agents under controlled conditions.
- Attachment of Ethanol Moiety : Finally, the ethanol group is attached to complete the synthesis.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors .
Properties
IUPAC Name |
2-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOJWNLOLLWRJ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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